2-Chloro-4-(2-methoxyethoxy)benzoic acid
Description
BenchChem offers high-quality 2-Chloro-4-(2-methoxyethoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(2-methoxyethoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-4-(2-methoxyethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4/c1-14-4-5-15-7-2-3-8(10(12)13)9(11)6-7/h2-3,6H,4-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURLZSNSNPEKIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341647-72-0 | |
| Record name | 2-Chloro-4-(2-methoxyethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-Chloro-4-(2-methoxyethoxy)benzoic acid (CMEBA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
CMEBA is characterized by the presence of a chloro group and a methoxyethoxy substituent on the benzoic acid framework. Its chemical structure can be represented as follows:
- Chemical Formula : C₁₁H₁₃ClO₃
- Molecular Weight : 232.67 g/mol
The biological activity of CMEBA is attributed to its ability to interact with various molecular targets within cells. The following mechanisms have been identified:
- Enzyme Inhibition : CMEBA may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Antimicrobial Activity : The compound exhibits antibacterial properties, potentially disrupting bacterial cell wall synthesis or function.
- Anticancer Activity : Preliminary studies suggest that CMEBA may induce apoptosis in cancer cells through various signaling pathways.
Antimicrobial Activity
CMEBA has shown promising antimicrobial properties against several bacterial strains. In vitro studies have reported the following results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Escherichia coli | 500–1000 |
| Staphylococcus aureus | 500–1000 |
These MIC values indicate that CMEBA possesses moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
Research has indicated that CMEBA derivatives exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated the efficacy of CMEBA against several tumor types, yielding the following IC50 values:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| CMEBA | H460 (Lung Cancer) | 0.07 |
| CMEBA | HT-29 (Colon Cancer) | 6.31 |
| CMEBA | MDA-MB-231 (Breast Cancer) | 6.50 |
These results suggest that structural modifications can enhance the anticancer efficacy of CMEBA derivatives.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
- A study conducted on various derivatives of benzoic acid, including CMEBA, demonstrated that modifications to the methoxy group significantly influenced antibacterial activity. The findings indicated that compounds with longer alkyl chains in the methoxy group exhibited enhanced antimicrobial properties compared to shorter chains.
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Cancer Cell Line Studies :
- In vitro experiments on lung cancer cell lines revealed that CMEBA induced cell cycle arrest and apoptosis, as evidenced by increased expression of pro-apoptotic markers and decreased expression of anti-apoptotic proteins. This suggests a potential mechanism through which CMEBA exerts its anticancer effects.
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Pharmacokinetic Studies :
- Pharmacokinetic parameters for CMEBA have been assessed in animal models, showing favorable absorption and distribution characteristics. The compound reached peak plasma concentrations rapidly, indicating potential for effective therapeutic use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
